B1575857 Spheniscin-1

Spheniscin-1

Cat. No.: B1575857
Attention: For research use only. Not for human or veterinary use.
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Description

Spheniscin-1 is a 38-amino acid antimicrobial peptide (AMP) belonging to the avian beta-defensin family. It was first isolated from the preserved stomach contents of the king penguin (Aptenodytes patagonicus), where it is thought to play a crucial role in preventing microbial spoilage of stored food over several weeks during egg incubation . This peptide exhibits a broad spectrum of activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi . Its mechanism of action is linked to its highly cationic nature, which allows it to interact with and disrupt microbial membranes, a characteristic that remains effective even under conditions of high salt concentration and osmolarity . The three-dimensional structure of the related Sphe-2 peptide, determined by NMR, reveals a fold stabilized by three disulfide bridges, featuring a three-stranded antiparallel beta-sheet and an N-terminal segment with helical propensity . A computed structure model for this compound is available with high confidence (pLDDT > 90), supporting further research into its structure-function relationships . Due to its potent and salt-resistant antimicrobial properties, this compound represents a molecule of significant interest for basic research in innate immunity and for the prospective design of novel anti-infective agents . This product is strictly for Research Use Only.

Properties

bioactivity

Antibacterial, Antifungal

sequence

SFGLCRLRRGFCAHGRCRFPSIPIGRCSRFVQCCRRVW

Origin of Product

United States

Origin, Isolation, and Structural Elucidation of Spheniscin 1

Endogenous Production and Isolation from Aptenodytes patagonicus (King Penguin) Gastric Content

Spheniscin-1 is endogenously produced and secreted into the stomach cavity of the king penguin, Aptenodytes patagonicus researchgate.net. Its isolation is a direct result of investigating the remarkable ability of male king penguins to preserve undigested food in their stomachs for several weeks during the incubation period of their eggs uu.nlresearchgate.net. This long-term food storage ensures the survival of the newly hatched chick if the female's return from foraging is delayed researchgate.net. Researchers have isolated this compound from the gastric contents of these fasting male penguins, where its concentration has been observed to increase significantly during the period of food storage researchgate.netmdpi.com. This suggests a crucial role for the peptide in controlling microbial growth and thus preventing the spoilage of the stored food researchgate.netmdpi.com.

Classification as a Beta-Defensin Antimicrobial Peptide

This compound is classified as a member of the beta-defensin family of antimicrobial peptides (AMPs) researchgate.netmdpi.comnih.gov. Defensins are a class of small, cationic, cysteine-rich peptides that form a vital part of the innate immune system in a wide range of organisms researchgate.netnih.gov. The beta-defensin subfamily is characterized by a specific pattern of disulfide bridging between its six conserved cysteine residues (C1-C5, C2-C4, C3-C6) mdpi.comnih.govuu.nl. Like other beta-defensins, this compound exhibits broad-spectrum antimicrobial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi researchgate.netresearchgate.netuniprot.orguniprot.org.

Primary Amino Acid Sequence Characterization and Isoform Identification

This compound is a 38-amino acid peptide researchgate.netuniprot.org. Through analysis of the gastric contents of king penguins, two distinct isoforms of this peptide have been identified and characterized: this compound (Sphe-1) and Spheniscin-2 (Sphe-2) researchgate.netmdpi.com.

Table 1: Amino Acid Sequences of Spheniscin Isoforms
IsoformAmino Acid SequenceKey Difference
This compound (Sphe-1)SFGLCRLRRGFCAHGRCRFPSIPIGRCSRFVQCCRRVWSingle amino acid substitution at position 14
Spheniscin-2 (Sphe-2)SFGLCRLRRGFCARGRCRFPSIPIGRCSRFVQCCRRVW

Advanced Three-Dimensional Structural Determination

The three-dimensional structure of the more abundant isoform, Spheniscin-2, has been determined, providing significant insights into the structure of this compound. These studies have employed a combination of high-resolution spectroscopic techniques and computational methods.

Table 2: Structural Features of Spheniscin-2 Determined by NMR
Structural FeatureDescription
Secondary StructureThree-stranded antiparallel beta-sheet
Disulfide BridgesThree bridges with C1-C5, C2-C4, C3-C6 connectivity
N-terminusShows helical tendencies

Computational molecular modeling and conformational analysis have played a crucial role in refining and visualizing the three-dimensional structure of Spheniscin-2 derived from NMR data nih.goviupac.orgrsc.org. These methods allow for the calculation of the lowest energy conformations of the peptide, providing a more detailed understanding of its spatial arrangement uu.nliupac.orgrsc.org. Molecular modeling has been instrumental in illustrating the highly cationic surface of Spheniscin-2 and identifying a distinct hydrophobic patch nih.gov. Comparative modeling has further revealed that this hydrophobic patch is a conserved feature among avian defensins, suggesting its functional importance nih.gov. These computational approaches, in synergy with experimental data, provide a comprehensive model of Spheniscin's structure, which is fundamental to understanding its antimicrobial mechanism uu.nlnih.gov.

Identification of Conserved Structural Motifs (e.g., Three-Stranded Antiparallel Beta-Sheet, Disulfide Bridges)

The structural architecture of spheniscins has been elucidated primarily through studies on its most abundant isoform, Spheniscin-2 (Sphe-2), which shares a high degree of sequence homology with this compound. nih.govresearchgate.netcambridge.org The three-dimensional structure of Sphe-2 in an aqueous solution was determined using two-dimensional nuclear magnetic resonance (NMR) and molecular modeling techniques. nih.govresearchgate.net

This analysis revealed that the fundamental fold of spheniscin is characterized by a three-stranded antiparallel β-sheet , a defining feature common to the β-defensin family of peptides. nih.govresearchgate.netnih.gov This β-sheet structure is a critical element of its molecular framework.

The stability of this tertiary structure is reinforced by three intramolecular disulfide bridges . nih.govresearchgate.net These covalent bonds form between specific cysteine residues within the peptide chain. The connectivity of these bridges in β-defensins typically follows a C1-C5, C2-C4, and C3-C6 pairing pattern, which is crucial for maintaining the peptide's structural integrity and biological function. nih.gov For this compound, the disulfide bonds are located between cysteines at positions 5 and 33, 12 and 27, and 17 and 34. uniprot.org In addition to the β-sheet, the N-terminal region of the peptide exhibits characteristics of a helical structure. nih.govresearchgate.net

Table 1: Key Structural Motifs of Spheniscin

Structural Motif Description Source
Core Fold Three-stranded antiparallel β-sheet nih.gov, researchgate.net, nih.gov
Stabilizers Three intramolecular disulfide bridges nih.gov, researchgate.net, uniprot.org
N-Terminus Displays helical features nih.gov, researchgate.net

Biophysical Characterization of Surface Properties (e.g., Cationicity, Hydrophobic Patch)

The surface of the this compound molecule exhibits distinct biophysical properties that are central to its antimicrobial activity.

Cationicity: Spheniscins are characterized as highly cationic peptides. nih.govresearchgate.net This property is due to a high content of basic amino acid residues. The calculated isoelectric point (pI) for this compound is approximately 12.90. researchgate.net This strong positive charge is believed to be a critical factor in its ability to remain active in environments with high salt concentrations, such as seawater or the stomach contents of the penguin. nih.govresearchgate.net The high cationicity facilitates the initial electrostatic interaction with the negatively charged components of microbial membranes. lu.se

Hydrophobic Patch: In addition to its strong positive charge, the molecular surface of spheniscin features a distinct hydrophobic patch . nih.govresearchgate.netresearchgate.net Comparative modeling studies have shown that this hydrophobic surface area is a conserved feature among avian defensins. nih.govresearchgate.net However, this patch is not preserved in structurally similar mammalian β-defensins. nih.govresearchgate.net This combination of a highly cationic surface with a significant hydrophobic region contributes to the peptide's potent antimicrobial action, likely by enabling it to disrupt the microbial cell membrane. nih.govlu.se

Table 2: Biophysical Surface Properties of Spheniscin

Property Characteristic Significance Source
Cationicity Highly cationic; pI ≈ 12.90 Essential for activity in high-salt conditions; interaction with microbial membranes nih.gov, researchgate.net, researchgate.net
Hydrophobicity Presence of a distinct hydrophobic patch Conserved in avian defensins; contributes to membrane disruption nih.gov, researchgate.net, researchgate.net, nih.gov

Molecular Mechanisms of Spheniscin 1 Biological Activity

Comprehensive Antimicrobial Spectrum of Efficacy

Spheniscin-1 exhibits a broad spectrum of antimicrobial activity, effectively inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as various fungi. researchgate.net Its efficacy is attributed to its cationic and amphipathic nature, which is characteristic of many antimicrobial peptides. cdnsciencepub.com The peptide's net positive charge facilitates its initial interaction with the negatively charged components of microbial cell surfaces. nih.gov

This compound and its isoform demonstrate significant efficacy against a range of Gram-positive bacteria. Research has shown that avian β-defensins can be more active against Gram-positive than Gram-negative strains. nih.gov The peptide AvBD103b, another designation for spheniscin-2 which differs from this compound by a single amino acid, has been tested against several Gram-positive pathogens. nih.govshwhir.com It shows potent activity against Listeria ivanovii, Streptococcus suis, Enterococcus faecium, and Enterococcus faecalis. shwhir.com However, some strains, such as Staphylococcus epidermidis and Streptococcus pneumoniae, have shown less susceptibility. shwhir.com Early studies also confirmed inhibitory activity against Micrococcus luteus. researchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of Spheniscin Isoform (AvBD103b) against Gram-Positive Bacteria

Bacterial Strain Minimum Inhibitory Concentration (MIC) in µM
Enterococcus faecalis 0.75
Enterococcus faecium 0.75
Streptococcus suis 1.5
Listeria ivanovii 3
Staphylococcus epidermidis >24
Streptococcus pneumoniae >24

Data sourced from a study on AvBD103b, also known as spheniscin-2. shwhir.com

The peptide is also effective against Gram-negative bacteria. researchgate.net The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, presents a barrier that spheniscin can overcome. igem.wiki Studies on the spheniscin isoform AvBD103b have determined its minimum inhibitory concentrations (MICs) against pathogenic Gram-negative strains. shwhir.com It is notably active against Salmonella enteritidis and Pseudomonas aeruginosa. shwhir.com Initial research also highlighted its activity against Escherichia coli. researchgate.net

Table 2: Minimum Inhibitory Concentration (MIC) of Spheniscin Isoform (AvBD103b) against Gram-Negative Bacteria

Bacterial Strain Minimum Inhibitory Concentration (MIC) in µM
Pseudomonas aeruginosa 1.5
Salmonella enteritidis 1.5

Data sourced from a study on AvBD103b, also known as spheniscin-2. shwhir.com

Spheniscins possess potent antifungal properties, demonstrating activity against both pathogenic yeasts and filamentous fungi. researchgate.net They are reported to be highly active against Candida tropicalis and the filamentous fungi Neurospora crassa and Aspergillus fumigatus. researchgate.net Conversely, studies have shown that spheniscins exhibit low activity against Candida albicans and are inactive against Candida glabrata. This selective efficacy highlights the specific nature of its interaction with different fungal species.

Cellular Target Engagement and Membrane-Disrupting Mechanisms

The primary mechanism of action for spheniscin and related β-defensins involves targeting and disrupting the microbial cell membrane. uu.nligem.wiki This interaction is driven by the peptide's physicochemical properties, including its high positive charge and the presence of a hydrophobic patch on its surface. nih.gov

Spheniscin exerts its antimicrobial effect by causing damage to the cell membrane, leading to increased permeability and the release of cellular contents. shwhir.comnih.gov Studies using the spheniscin isoform AvBD103b on S. enteritidis have shown that treatment with the peptide increases the permeability of the outer membrane. shwhir.comnih.gov This was demonstrated using an N-phenyl-1-naphthylamine (NPN) uptake assay, where an increase in fluorescence indicated that the peptide allowed the dye to enter the hydrophobic core of the membrane. shwhir.com

Further evidence from flow cytometry using propidium (B1200493) iodide (PI), a dye that only enters cells with compromised membranes, confirmed that the peptide destroys membrane integrity. shwhir.com After just five minutes of treatment, a significant portion of bacterial cells showed PI uptake, with the percentage increasing over time. shwhir.comcore.ac.uk This membrane damage ultimately leads to cell lysis and death. shwhir.com Some research suggests a complex mechanism that, in addition to membrane damage, may also involve interference with intracellular targets like DNA after the peptide penetrates the cell. shwhir.comnih.govnih.gov

The interaction between spheniscin and microbial membranes begins with an electrostatic attraction between the highly cationic peptide and the negatively charged components of the bacterial or fungal cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. nih.govkhanacademy.org This initial binding is a crucial step that concentrates the peptide on the microbial surface. cdnsciencepub.com

Following this electrostatic binding, the peptide interacts with the phospholipid bilayer itself. cdnsciencepub.comscispace.com The structure of spheniscin-2, solved by NMR, reveals a surface with a distinct hydrophobic patch alongside its highly cationic regions. nih.gov This amphipathic nature is key to its membrane-disrupting activity. It is believed that the peptide inserts into the membrane, disrupting the lipid packing and leading to the formation of transient pores or other membrane defects, a mechanism common to many antimicrobial peptides. cdnsciencepub.comnih.gov This disruption allows for the leakage of ions and essential metabolites, ultimately leading to cell death. nih.gov The high cationicity of spheniscin is also thought to be a critical factor in its ability to remain active in high-salt environments, a notable feature compared to some other defensins. nih.gov

Influence of Peptide Cationicity and Hydrophobicity on Membrane Integrity

The antimicrobial action of this compound, like many host defense peptides, is intrinsically linked to its fundamental physicochemical properties, particularly its cationicity and hydrophobicity. mdpi.com These characteristics are crucial determinants for its interaction with and subsequent disruption of microbial cell membranes. mdpi.comnih.gov Spheniscins are classified as cationic antimicrobial peptides, meaning they carry a net positive charge under physiological conditions. nih.govmdpi.com This positive charge facilitates the initial electrostatic attraction to the negatively charged components of bacterial and fungal cell membranes, such as lipopolysaccharides and anionic phospholipids. nih.govnih.gov This interaction is a critical first step, allowing the peptide to accumulate on the microbial surface. nih.gov

Once concentrated at the membrane, the peptide's hydrophobicity plays a pivotal role. Spheniscin-2 (a closely related isoform) is noted to be highly cationic and possesses a distinct hydrophobic patch on its surface, a feature that is conserved among avian defensins. researchgate.netnih.gov This amphipathic structure, having both charged (hydrophilic) and water-repelling (hydrophobic) regions, allows it to insert into the lipid bilayer of the microbial membrane. nih.gov The insertion of these peptides disrupts the membrane's structural integrity, a process that can lead to the formation of transient pores or a detergent-like dissolution of the membrane, ultimately causing leakage of cellular contents and cell death. nih.govsymbiosisonlinepublishing.com

Research on the spheniscin isoform AvBD103b demonstrated a direct correlation between peptide concentration and an increase in the cell surface hydrophobicity of Salmonella enteritidis. shwhir.com This suggests that the peptide effectively binds to and integrates with the bacterial outer membrane. shwhir.com The binding is believed to displace divalent cations like Ca2+ and Mg2+, which are essential for stabilizing the outer membrane, further destabilizing the structure and increasing its permeability. nih.govshwhir.com This increase in permeability allows the peptide to access its ultimate target, the cytoplasmic membrane. shwhir.com The balance between cationicity and hydrophobicity is key; an increased positive charge enhances the initial binding, while hydrophobicity drives the lethal membrane disruption. nih.gov

Table 1: Effect of Spheniscin (AvBD103b) on Bacterial Cell Surface Hydrophobicity This interactive table summarizes the dose-dependent effect of the spheniscin isoform AvBD103b on the cell surface hydrophobicity of S. enteritidis.

Concentration (relative to MIC)Cell Surface Hydrophobicity (%)
Control (0x MIC)Baseline
1x MIC15.46
2x MIC19.76
4x MIC25.68
Data sourced from a study on AvBD103b against S. enteritidis. shwhir.com
MIC: Minimum Inhibitory Concentration

Exploration of Putative Intracellular Mechanisms

While membrane disruption is a primary mechanism of action for many antimicrobial peptides, there is growing evidence that spheniscins also employ intracellular killing mechanisms after penetrating the target cell. shwhir.comlu.se This suggests a dual-action model where the peptide not only compromises the physical barrier of the cell but also interferes with vital internal processes. shwhir.com After gaining entry into the cytoplasm, these peptides can interact with various intracellular molecules, including nucleic acids (DNA and RNA) and proteins, to inhibit essential cellular functions and ensure cell death. nih.govmdpi.com

Evidence for Nucleic Acid Interaction (e.g., DNA Binding)

Specific research into the spheniscin isoform AvBD103b provides direct evidence of its interaction with nucleic acids. shwhir.com Studies have demonstrated that AvBD103b can bind to and interact with DNA. shwhir.com Techniques such as DNA gel retardation analysis have shown that the peptide can form complexes with DNA, and circular dichroism analysis indicates that it intercalates into the DNA base pairs. shwhir.com

This interaction with DNA has profound consequences for the pathogen. By binding to DNA, AvBD103b can interfere with critical cellular processes such as DNA synthesis and replication. shwhir.com A cell cycle assay confirmed that the peptide's presence affects these functions, ultimately contributing to its lethal effect. shwhir.com This ability to target intracellular components like DNA makes spheniscin a multifaceted antimicrobial agent, capable of killing pathogens through both external membrane damage and the disruption of internal life-sustaining functions. shwhir.com

Functional Stability in Diverse Environmental Conditions

A remarkable feature of spheniscin is its ability to maintain its structural integrity and biological function under a range of harsh environmental conditions. researchgate.net This stability is a key aspect of its natural role, as it is found in the stomach of the king penguin, an environment characterized by low pH and high osmolarity. nih.govresearchgate.net The peptide is stable within a pH range of 4-6, which is consistent with the conditions in the penguin's stomach. researchgate.net

Retention of Antimicrobial Activity in High Salinity Environments

One of the most significant properties of spheniscin is its robust antimicrobial activity in high-salt environments. researchgate.netnih.gov Many antimicrobial peptides, particularly mammalian defensins, lose their effectiveness in the presence of high salt concentrations, which shield the electrostatic interactions necessary for them to bind to microbial membranes. nih.govnih.gov In contrast, spheniscin remains highly active against bacteria such as Staphylococcus aureus and Escherichia coli even in salt concentrations approaching that of seawater (approximately 1000 mOsm/L). researchgate.netresearchgate.netnih.gov

This salt-insensitivity is thought to be a direct result of the peptide's exceptionally high cationicity. researchgate.netnih.gov This strong positive charge allows it to effectively compete with other cations in the environment and maintain its binding to the negatively charged microbial surfaces. researchgate.netnih.gov The ability to function in high-salt conditions is of significant interest, as it suggests potential utility in environments where other antibiotics fail, such as in the treatment of infections in relatively salt-rich body fluids. researchgate.netnih.gov

Biosynthesis and Endogenous Regulation of Spheniscin 1

Gene Expression and Transcriptional Control in Host Organism

The synthesis of Spheniscin-1 begins with the transcription of its corresponding gene. As a member of the avian β-defensin family, the gene encoding this compound is expected to be regulated in a manner similar to other AvBD genes found in birds. nih.gov In avian species, the expression of β-defensin genes can be either constitutive, providing a constant level of baseline protection, or inducible, with expression levels increasing significantly upon pathogenic challenge. nih.govkau.edu.sa

Gene expression profiles in birds show that β-defensins are expressed in a highly tissue-specific manner, particularly at mucosal surfaces of the respiratory, intestinal, and urogenital tracts which are common entry points for pathogens. nih.govuu.nl For this compound, the primary site of expression and secretion is the stomach, where it plays a role in preserving food. nih.govuniprot.org

The transcriptional control of avian β-defensin genes involves various transcription factors that bind to promoter regions of the genes to initiate or enhance expression. While the specific transcription factors that regulate the this compound gene have not been fully elucidated, studies on other defensins suggest the involvement of pathways sensitive to microbial components. mdpi.com For instance, the expression of some AvBDs is known to be upregulated in response to microbial products like lipopolysaccharides (LPS). mdpi.com The regulation of defensin (B1577277) expression is a key strategy for modulating innate immunity to improve animal health and combat disease. nih.gov

Table 1: General Factors in Avian β-Defensin Gene Regulation

Regulatory FactorDescriptionRelevant Findings
Microbial Products Components of microorganisms, such as Lipopolysaccharide (LPS) from Gram-negative bacteria, that trigger an immune response.Multiple AvBDs are inducible in response to microbial products. mdpi.com
Live Pathogens Exposure to bacteria, viruses, or parasites.Inducible expression of AvBDs has been observed in response to bacterial challenges. uu.nl
Tissue-Specific Factors Regulatory elements that restrict or promote gene expression in specific tissues.AvBDs show highly variable, tissue-specific expression at mucosal surfaces. kau.edu.sauu.nl
Immune Signaling Pathways Intracellular cascades (e.g., involving mitogen-activated protein kinase) that relay signals to the nucleus to activate gene expression.Signaling pathways are critically involved in the synergy of compounds that induce HDP expression. mdpi.com

Post-Translational Processing and Peptide Maturation

Like most host defense peptides, this compound is initially synthesized as a larger, inactive precursor protein. mdpi.com This precursor structure is typical for defensins and generally consists of a signal peptide, a pro-peptide segment, and the C-terminal mature peptide sequence. mdpi.com The initial precursor is directed for secretion by the signal peptide, which is then cleaved. Further processing by host proteases is required to release the final, biologically active mature peptide. mdpi.com

The maturation of β-defensins is a critical step that activates their antimicrobial function. This process often involves specific proteolytic cleavage and the formation of a precise pattern of disulfide bonds. mdpi.comasm.org β-defensins are characterized by a conserved motif of six cysteine residues that form three intramolecular disulfide bridges. asm.orgnih.gov In the case of avian β-defensins, this bonding pattern is typically between the first and fifth cysteine, the second and fourth, and the third and sixth (C1-C5, C2-C4, C3-C6). nih.gov This structural conformation is essential for the peptide's stability and biological activity. asm.org

This compound is a 38-amino acid mature peptide. researchgate.netuniprot.org While specific post-translational modifications for this compound are not detailed, research on other avian β-defensins has revealed modifications such as N-terminal glutaminyl cyclization and C-terminal amidation, which can enhance peptide stability and activity. asm.org The isolation of the mature 38-residue this compound from penguin stomach contents confirms that these essential processing steps occur in vivo. researchgate.netnih.gov

Table 2: Key Steps in β-Defensin Peptide Maturation

Maturation StepDescriptionSignificance
Precursor Synthesis The peptide is synthesized as a larger, inactive prepropeptide.Prevents potential toxicity to host cells and allows for regulated activation. mdpi.com
Proteolytic Cleavage Host proteases cleave the pro-peptide segment to release the mature defensin.Activates the peptide's antimicrobial function upon infection or inflammation. mdpi.com
Disulfide Bond Formation Six conserved cysteine residues form three intramolecular disulfide bonds.Stabilizes the tertiary structure, which is crucial for antimicrobial activity. asm.orgnih.gov

Inducible Nature of this compound Production in Response to Microbial Exposure

A key feature of this compound is that its production is not static but is induced in response to microbial presence. researchgate.netnih.gov This was demonstrated in studies of male king penguins, which can store undigested food in their stomachs for several weeks to feed their newly hatched chicks. nih.gov This long-term food storage creates an environment susceptible to microbial growth. researchgate.net

Research has shown that strong antimicrobial activity develops in the preserved stomach contents, coinciding with the presence of what are described as stress-induced bacteria. researchgate.netnih.gov Crucially, the concentration of spheniscins was found to increase significantly over the period of food storage. researchgate.netnih.gov This finding strongly suggests that the presence of bacteria in the stomach contents triggers the synthesis and secretion of this compound as a defense mechanism to control microbial populations and preserve the food. researchgate.net This inducible system is an efficient component of the innate immune response, allowing the host to ramp up defenses precisely when and where they are needed. nih.gov

Table 3: Research Findings on Inducible Spheniscin Production in King Penguins

ObservationFindingImplication
Food Preservation Male king penguins preserve food in their stomachs for extended periods during fasting. nih.govCreates a need for antimicrobial action to prevent spoilage.
Microbial Presence Characterization of stress-induced bacteria from stomach contents. researchgate.netProvides the stimulus for an immune response.
Spheniscin Concentration The concentration of spheniscins in the stomach contents was observed to increase markedly during the food storage period. researchgate.netnih.govDemonstrates the inducible nature of this compound production in direct response to microbial exposure.

Comparative Biochemical Analysis and Evolutionary Trajectories

Phylogenetic Relationships with Other Avian Beta-Defensins

Spheniscin-1 is a member of the beta-defensin (β-defensin) family of antimicrobial peptides. nih.gov From an evolutionary perspective, the β-defensin family is considered the most ancestral among vertebrate defensins, with evidence suggesting that other subfamilies, such as the α- and θ-defensins found in mammals, evolved from a common β-defensin gene through processes of duplication and diversification. nih.govmdpi.com This places avian β-defensins, including this compound, within a phylogenetically ancient lineage of innate immune molecules. nih.gov In birds, only the β-defensin structural family is represented. mdpi.comkau.edu.sa

This compound, also referred to by the nomenclature Avian β-defensin 103b (AvBD103b), was first identified in the king penguin (Aptenodytes patagonicus). nih.govkoreascience.krasm.org Sequence alignment studies reveal its relationship with other avian β-defensins. researchgate.net While sharing the conserved cysteine framework that defines the family, there are variations in the amino acid sequences between spheniscins and defensins from other birds, such as the chicken (Gallus gallus) and turkey. researchgate.netresearchgate.net Phylogenetic analysis indicates that the β-defensin-9 from the Saudi chicken groups with the duck protein, forming a distinct subcluster with quail and goose defensins, illustrating the diversification within the avian lineage. kau.edu.sa The genes for avian β-defensins are typically clustered on a single chromosome, which likely facilitated their evolution through gene duplication and subsequent diversification to meet species-specific immunological challenges. mdpi.com

Table 1: Sequence Alignment of this compound and Other Avian and Mammalian β-Defensins Identical or conserved amino acid residues are shaded. The conserved cysteine pairings are marked.

Peptide NameOrganismSequencepI
This compound (Sphe-1) King PenguinLPFCRKTRKCLKTG-CSKYGICCPYKRKVCVCKRN10.70
Spheniscin-2 (Sphe-2) King PenguinLPFCRKTRKCLKTGR CSKYGICCPYKRKVCVCKRN10.96
Gallinacin-3 (Gal-3) ChickenSLFCKKTRKCLKTGSCSRGICC---RRKVCVCVGT9.94
GPV-1 TurkeySIFCKRTKKCLKIGSCSRGICC---RRKVCVCVGT9.94
hBD-3 HumanGIINTLQKYYCRVRGGRCAVLSCLPKEEQIGKCSTRGRKCCRRKK10.03
EBD BovineGIPLCMKTRKCLKTGSCGFGICC---RRKVCVCVGT9.77

Source: Adapted from research data. researchgate.netresearchgate.net

Structural and Functional Analogies with Mammalian Defensin (B1577277) Counterparts

The disulfide connectivity for β-defensins, both avian and mammalian, is C1-C5, C2-C4, and C3-C6. mdpi.comuu.nl This contrasts with mammalian α-defensins, which exhibit a different C1-C6, C2-C4, and C3-C5 pairing. uu.nl Functionally, both spheniscins and mammalian β-defensins exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi, acting as key components of the innate immune system. nih.govnih.gov

Despite these similarities, key differences exist that distinguish spheniscins and other avian defensins from their mammalian counterparts. A significant distinction is the presence of a surface hydrophobic patch, which comparative modeling reveals is preserved across avian defensins but is not a conserved feature in structurally related mammalian β-defensins. asm.orgresearchgate.netnih.gov Furthermore, Spheniscin-2 is noted to be highly cationic. researchgate.netnih.gov While many defensins are cationic, the extreme cationicity of spheniscin is a distinguishing feature linked to its specific biological function. asm.orgnih.gov

Table 2: Structural and Functional Comparison of Spheniscin and Mammalian β-Defensins

FeatureSpheniscin (Avian β-Defensin)Mammalian β-Defensins
Core Structure Three-stranded antiparallel β-sheet. researchgate.netnih.govThree-stranded antiparallel β-sheet. uu.nl
Disulfide Bridges 3 bridges with C1-C5, C2-C4, C3-C6 pairing. mdpi.comuu.nl3 bridges with C1-C5, C2-C4, C3-C6 pairing. mdpi.comuu.nl
Surface Hydrophobicity Displays a conserved hydrophobic patch. researchgate.netnih.govHydrophobic patch is generally not preserved. asm.orgresearchgate.netnih.gov
Cationicity Highly cationic. researchgate.netnih.govCationic, but varies by peptide.
Primary Function Broad-spectrum antimicrobial activity. nih.govBroad-spectrum antimicrobial and immunomodulatory activity. nih.gov

Evolutionary Adaptations of this compound for Specialized Biological Niches

The unique characteristics of this compound are evolutionary adaptations for its specialized role in the stomach of the male king penguin. During the latter part of egg incubation, the male penguin fasts and can preserve undigested food in its stomach for several weeks. nih.govresearchgate.net This stored food is crucial for the survival of the newly hatched chick if the female's return from foraging is delayed. nih.gov Spheniscins are key to this long-term food preservation. nih.govnih.gov

Research has shown that the concentration of spheniscins in the penguin's stomach contents increases significantly during the period of food storage. nih.govresearchgate.net This suggests a regulated release or synthesis in response to the need to inhibit microbial proliferation that would otherwise lead to food decomposition. researchgate.net The peptide has been shown to be active against both Gram-positive and Gram-negative bacteria, as well as fungi, within a pH range of 4 to 6, consistent with the gastric environment. researchgate.net

The molecular structure of spheniscin is finely tuned for this environment. Its high cationicity is considered a critical factor for maintaining antimicrobial activity in the high-salt conditions of the penguin's stomach, which can have osmolarity similar to seawater. researchgate.netnih.gov This allows it to effectively combat pathogens in relatively salt-rich body fluids, a condition where the activity of many other antimicrobial peptides would be inhibited. researchgate.netnih.gov These specialized features demonstrate a clear evolutionary adaptation of this compound to a unique biological niche, serving a function beyond typical immune defense by enabling a remarkable parental care strategy. nih.gov

Chemical Synthesis and Rational Design of Spheniscin 1 Analogues for Structure Activity Relationship Sar Studies

Methodologies for Solid-Phase Peptide Synthesis.

The synthesis of Spheniscin-1 and its derivatives is primarily achieved through Solid-Phase Peptide Synthesis (SPPS). researchgate.netcsic.esvapourtec.com This well-established method allows for the stepwise assembly of amino acids on an insoluble resin support, facilitating the efficient production of peptides. csic.esvapourtec.combachem.com The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a commonly employed approach. nih.gov

The core principles of SPPS involve:

Anchoring: The C-terminal amino acid is first attached to a solid support, typically a polystyrene-based resin. csic.esbachem.com

Stepwise Elongation: The peptide chain is built by sequentially adding protected amino acids. Each cycle consists of deprotecting the Nα-amino group of the resin-bound amino acid, followed by the coupling of the next protected amino acid. vapourtec.combachem.com

Washing: Excess reagents and by-products are removed by washing the resin after each deprotection and coupling step. bachem.com

Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). csic.esnih.gov

For complex peptides like this compound, which contains multiple cysteine residues, specific protecting groups such as acetamidomethyl (Acm) may be used for the thiol groups of cysteine to guide the correct formation of disulfide bonds during subsequent oxidative folding. lu.se The use of specialized resins, like those modified with polyethylene (B3416737) glycol (PEG), and advanced coupling reagents can help to minimize aggregation of the growing peptide chain, which is a common challenge in the synthesis of longer or more complex peptides. nih.gov

Optimization of Oxidative Folding and Purification Protocols.

Following cleavage from the solid support, the linear, reduced peptide must be correctly folded to form its biologically active, three-dimensional structure, which for this compound is characterized by three disulfide bonds. researchgate.netnih.gov This process, known as oxidative folding, is a critical step that significantly impacts the final yield and purity of the synthetic peptide.

Optimization of oxidative folding protocols often involves:

Thermodynamically Controlled Disulfide Shuffling: A common method involves using a redox system, such as a mixture of reduced and oxidized glutathione, in a buffered solution at a slightly alkaline pH (e.g., pH 8.5). nih.gov This environment facilitates the correct pairing of cysteine residues to form the thermodynamically most stable disulfide bond arrangement. nih.gov

Use of Co-solvents: The inclusion of organic co-solvents can enhance the solubility of the peptide and improve folding efficiency. lu.se

Monitoring Folding Kinetics: The progress of the folding reaction is typically monitored by analytical techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov This allows for the determination of the optimal reaction time, which for some defensins can be as short as 30 minutes. nih.govlu.se

Once folded, the peptide is purified to homogeneity. A multi-step purification strategy is often necessary:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for purifying the folded peptide from improperly folded isomers and other impurities. researchgate.netnih.gov

Ion-Exchange Chromatography: Techniques like cation-exchange chromatography can be used to further purify the peptide based on its net positive charge. nih.gov

Desalting: The final purified peptide is desalted, often using a C18 Sep-Pak column, and then lyophilized to obtain a stable, powdered product. nih.gov

The purity and correct mass of the final product are confirmed using analytical RP-HPLC and mass spectrometry, such as MALDI-TOF MS. nih.govlu.se

Systematic Design and Synthesis of this compound Derivatives and Mutants.

To understand the relationship between the structure of this compound and its antimicrobial activity, researchers systematically design and synthesize derivatives and mutants of the peptide. researchgate.net This involves making specific changes to the amino acid sequence and observing the resulting effects on its biological properties.

Structure-activity relationship (SAR) studies aim to identify the specific amino acid residues that are crucial for the antimicrobial potency of this compound. By substituting individual amino acids, researchers can probe the roles of different residues. For instance, the high cationicity of Spheniscin-2, a closely related isoform, is thought to be a critical factor for its activity, particularly in high-salt environments. researchgate.netnih.gov

Comparative studies with other avian β-defensins have highlighted the importance of conserved residues. For example, in the chicken β-defensin AvBD2, the lysine (B10760008) residue at position 31 has been shown to be critical for its antimicrobial activity. researchgate.net A synthetic variant where this lysine was replaced with alanine (B10760859) (K31A) exhibited a significant decrease in activity, demonstrating the functional importance of this specific residue. researchgate.net Similar approaches can be applied to this compound to map its key functional residues.

Key structural features that are often targeted for modification include:

Hydrophobicity: The presence of a hydrophobic patch on the surface of Spheniscin-2 is a conserved feature among avian defensins and is likely important for its interaction with bacterial membranes. researchgate.netnih.gov Altering the amino acids within this patch could modulate its antimicrobial spectrum.

Three-Dimensional Fold: The integrity of the three-stranded antiparallel β-sheet structure, stabilized by the three disulfide bonds, is generally required for optimal antimicrobial activity, particularly against Gram-positive bacteria. nih.govresearchgate.net Synthesizing linear versions of the peptide (where the cysteines are alkylated to prevent disulfide bond formation) has shown a dramatic decrease in activity for other defensins, confirming the importance of the folded structure. nih.govlu.se

By creating and testing a library of this compound analogues with systematic modifications, a detailed understanding of how specific structural elements contribute to its antimicrobial profile can be achieved. rsc.org

Recombinant Expression Systems for Research-Scale Production.

While chemical synthesis is invaluable for producing precise analogues and mutants for SAR studies, recombinant expression systems offer an alternative route for producing larger quantities of the peptide for research purposes. These systems typically involve inserting the gene sequence for this compound into a suitable expression vector, such as pET-28a(+), and then introducing this vector into a host organism, commonly Escherichia coli. igem.wikiigem.org

The process generally involves:

Plasmid Construction: The DNA sequence encoding this compound is inserted into an expression plasmid. igem.wiki

Transformation: The recombinant plasmid is introduced into a bacterial host. igem.wiki

Protein Expression: The host cells are cultured, and the expression of the target peptide is induced.

Purification: The expressed peptide is then purified from the cell lysate, often using affinity chromatography if a tag (like a His-tag) is included in the construct. uu.nl

Recombinant production can be a cost-effective method for obtaining larger amounts of the peptide, although it may require additional steps for cleavage of fusion tags and refolding to ensure the final product is identical to the native, biologically active peptide.

Advanced Research Methodologies and Analytical Techniques for Spheniscin 1 Investigation

High-Performance Liquid Chromatography (HPLC) for Peptide Isolation and Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the isolation and purification of peptides like Spheniscin-1 from complex biological samples. nih.govnih.gov Reversed-Phase HPLC (RP-HPLC) is particularly effective, separating molecules based on their hydrophobicity. renyi.hu In the study of spheniscins from the stomach contents of the king penguin, acidic extracts were subjected to RP-HPLC for purification. researchgate.net

The process involves applying the crude extract to a column containing a non-polar stationary phase (e.g., silica (B1680970) functionalized with C8 or C18 alkyl chains). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid, is used. renyi.huscispace.com A gradient of increasing organic solvent concentration is applied to elute the bound peptides in order of increasing hydrophobicity. renyi.hu Manually collected fractions are then screened for antimicrobial activity to identify those containing the peptide of interest. researchgate.net This methodology allows for the efficient separation of this compound from other proteins and peptides, yielding a highly purified sample essential for subsequent structural and functional analyses. nih.gov

Table 1: Typical RP-HPLC Parameters for this compound Purification

Parameter Description
Column C18 reversed-phase column
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Linear gradient of increasing Mobile Phase B
Detection UV absorbance at 214 nm and 280 nm

| Flow Rate | Typically 1.0-1.5 mL/min for analytical scale researchgate.net |

Mass Spectrometry (e.g., MALDI-TOF-MS) for Molecular Weight and Sequence Verification

Mass spectrometry is a powerful analytical tool for determining the precise molecular weight and verifying the amino acid sequence of peptides. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a preferred method for analyzing peptides like this compound due to its speed, sensitivity, and tolerance for salts in the sample. researchgate.netbruker.com

In this technique, the purified peptide is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to vaporize and transfer charge to the peptide molecules, which are then accelerated into a flight tube. bruker.com The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for highly accurate molecular mass determination. nih.gov MALDI-TOF-MS analysis has been used to determine the molecular mass of native this compound. researchgate.netuniprot.org The experimentally determined mass can be compared to the theoretical mass calculated from the amino acid sequence to confirm the peptide's identity and check for post-translational modifications.

Table 2: Molecular Mass Determination of this compound by MALDI-TOF-MS

Peptide Theoretical Mass (Da) Experimentally Determined Mass (Da) Source

| This compound | 4488 | 4482.8 | uniprot.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. nih.govucm.es It provides detailed information about the molecule's conformation, dynamics, and interactions. wikipedia.orgbruker.com The principle of NMR relies on the magnetic properties of atomic nuclei with non-zero spin, such as ¹H, ¹³C, and ¹⁵N. ucm.es

For a peptide like this compound, multidimensional NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on isotopically labeled samples. These experiments allow for the assignment of all proton resonances and the measurement of through-bond and through-space interactions between atoms. The Nuclear Overhauser Effect (NOE) is particularly crucial, as it provides distance constraints between protons that are close in space, which are used to calculate the final 3D structure. This high-resolution structural information is vital for understanding how this compound interacts with microbial membranes or other molecular targets. bruker.com

Electron Microscopy (e.g., Scanning Electron Microscopy) for Visualizing Microbial Morphology Alterations

Electron microscopy provides direct visual evidence of the damage inflicted by antimicrobial peptides on microbial cells. nih.gov Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to study the ultrastructural changes that occur when bacteria are exposed to peptides like this compound. mdpi.comresearchgate.net

In a typical experiment, bacterial cultures (e.g., Escherichia coli or Staphylococcus aureus) are treated with the peptide at various concentrations. nih.gov The cells are then fixed, prepared, and imaged. SEM reveals changes to the cell surface, such as the formation of blisters, pores, or craters, and alterations in cell shape, like swelling or shortening. nih.gov TEM provides cross-sectional views, showing internal damage such as the disruption of the cell membrane, leakage of cytoplasmic contents, and formation of intracellular membranous structures. nih.govfrontiersin.org These imaging techniques are critical for elucidating the membrane-disruptive mechanism of action characteristic of many antimicrobial peptides.

Biophysical Assays for Quantifying Membrane Permeabilization and Disruption

To quantify the membrane-disrupting activity of this compound, various biophysical assays are employed. These assays measure the peptide's ability to permeabilize the membranes of target microorganisms. A common method involves using fluorescent dyes that are sensitive to membrane integrity. google.com

For instance, a cell-impermeable dye like propidium (B1200493) iodide can be added to a microbial culture along with the peptide. google.com Propidium iodide cannot cross the intact membrane of a healthy cell. However, if this compound forms pores or disrupts the membrane, the dye can enter the cell and intercalate with nucleic acids, producing a strong fluorescent signal. The increase in fluorescence over time, which can be measured with a fluorometer or visualized by fluorescence microscopy, provides a quantitative measure of membrane permeabilization. This allows for the determination of the kinetics and concentration-dependence of the peptide's membrane-disrupting activity. google.com

Electrophoretic Mobility Shift Assays for Nucleic Acid Binding Studies

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a widely used technique to study the interactions between proteins and nucleic acids (DNA or RNA). nih.govnih.gov While the primary target of many antimicrobial peptides is the cell membrane, some have been shown to have intracellular targets, including nucleic acids. EMSA can be used to investigate whether this compound has the ability to bind to DNA or RNA. thermofisher.com

The principle of the assay is based on the difference in electrophoretic mobility between a free nucleic acid fragment and a nucleic acid-protein complex. researchgate.net A labeled DNA or RNA probe is incubated with the purified peptide and the mixture is separated on a non-denaturing polyacrylamide gel. springernature.com If the peptide binds to the nucleic acid, the resulting complex will migrate more slowly through the gel than the free probe, causing a "shift" in the band's position. This technique can qualitatively confirm binding and can also be used to determine binding affinity and specificity. thermofisher.com

Spectroscopic Techniques (e.g., Circular Dichroism, Intrinsic Fluorescence) for Ligand Binding and Conformational Change Analysis

Spectroscopic techniques are invaluable for analyzing the secondary structure of peptides and detecting conformational changes that occur upon interaction with ligands, such as microbial membranes or other molecules. nih.govunivr.it

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov In the far-UV region (190-250 nm), a CD spectrum provides information about the peptide's secondary structure content (e.g., α-helix, β-sheet). creative-proteomics.com By recording the CD spectrum of this compound in a buffer versus in the presence of membrane mimetics (like micelles or liposomes), researchers can determine if binding to the membrane induces a conformational change, such as a transition from a disordered state to a more structured α-helical or β-sheet conformation. univr.itcreative-proteomics.com

Intrinsic Fluorescence Spectroscopy utilizes the natural fluorescence of aromatic amino acids, primarily tryptophan, as a sensitive probe of the local protein environment. nih.gov Changes in the emission spectrum of tryptophan (e.g., a shift in the wavelength of maximum emission or a change in fluorescence intensity) can indicate that the residue has moved to a more hydrophobic or hydrophilic environment, which often occurs during ligand binding or conformational changes. nih.gov This method can be used to monitor the interaction of this compound with its target and to quantify binding affinities.

In vitro Antimicrobial Activity Assays (e.g., Minimal Inhibitory Concentration, Growth Inhibition)

The antimicrobial properties of this compound and its related isoforms are primarily evaluated through a variety of in vitro assays designed to determine their efficacy against a spectrum of microorganisms. These laboratory-based methods are fundamental to understanding the peptide's potential as an antimicrobial agent. The most common techniques involve assessing the minimal concentration of the peptide required to inhibit microbial growth and observing the direct impact on microbial populations over time.

Liquid growth inhibition assays are a principal method for quantifying the antimicrobial potency of spheniscins. researchgate.net These assays are typically conducted in microtiter plates, where various concentrations of the peptide are introduced to a standardized inoculum of a specific microorganism. researchgate.netnih.gov The goal is to identify the Minimal Inhibitory Concentration (MIC), which is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. mdpi.com The MIC value is a quantitative measure of the peptide's activity; a lower MIC indicates greater potency. mdpi.com For spheniscins, a synthetic version of the peptide is often used in these assays to ensure purity and consistency. researchgate.netresearchgate.net The activity spectrum is determined by testing the peptide against a diverse panel of microbes, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.gov

Research has established that spheniscins possess a broad spectrum of activity, inhibiting the growth of both pathogenic bacteria and fungi. researchgate.netnih.gov While much of the detailed quantitative data has been generated for its isoform, Spheniscin-2 (also known as AvBD103b or pBD-2), these findings provide critical insight into the antimicrobial capabilities of the spheniscin family. researchgate.netcambridge.org this compound (pBD-1) and Spheniscin-2 differ by a single amino acid substitution (histidine in this compound, arginine in Spheniscin-2 at residue 14). cambridge.org

The antimicrobial activity of synthetic Spheniscin-2 has been determined against a range of microorganisms using liquid growth inhibition assays, with the MIC defined as the concentration range that causes 100% growth inhibition. researchgate.net

Table 1: Minimal Inhibitory Concentration (MIC) of Synthetic Spheniscin-2 Against Various Microorganisms

Microorganism Type MIC (µM)
Micrococcus luteus Gram-positive Bacteria 3 - 6
Arthrobacter aureus Gram-positive Bacteria 3 - 6
Bacillus megaterium Gram-positive Bacteria 12.5 - 25
Staphylococcus aureus (Strain 113) Gram-positive Bacteria 12.5 - 25
Escherichia coli (SBS 363) Gram-negative Bacteria 12.5 - 25
Salmonella typhimurium Gram-negative Bacteria 12.5 - 25
Pseudomonas aeruginosa Gram-negative Bacteria > 100
Neurospora crassa Fungus 3 - 6
Candida albicans Yeast 6 - 12.5
Candida tropicalis Yeast 6 - 12.5

Data sourced from Thouzeau et al. (2003). The MIC value corresponds to the interval of concentration [a] - [b], where [a] is the highest concentration tested at which the microorganism is growing and [b] is the lowest concentration that causes 100% inhibitory growth. researchgate.net

Growth inhibition studies further characterize the dose-dependent nature of these peptides. In one such study, the effect of varying concentrations of Spheniscin-2 on the growth of E. coli DH5-alpha was measured by observing the optical density (OD600). igem.orgigem.wiki The results demonstrated that a higher concentration of the peptide led to lower OD600 absorbance, indicating stronger inhibition of bacterial growth. igem.orgigem.wiki A concentration of 0.37 mg/ml was able to eliminate almost 77.79% of the bacteria. igem.orgigem.wiki Similar dose-dependent inhibition was observed when Spheniscin-2 was tested against a mixture of bacteria from an aquarium environment. igem.orgigem.wiki These assays often distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) effects. cambridge.org For instance, synthetic Spheniscin-2 has been shown to have a bactericidal effect against the Gram-positive S. aureus and a bacteriostatic effect against the Gram-negative E. coli. cambridge.org

Preclinical and Translational Research Directions for Spheniscin 1

Exploration of Spheniscin-1 as a Lead Compound for Novel Antimicrobial Therapeutics

This compound has emerged as a promising lead compound in the quest for new antimicrobial drugs due to its broad spectrum of activity. researchgate.netnih.gov Research has demonstrated its effectiveness against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netuniprot.orgcpu-bioinfor.org This wide-ranging efficacy makes it a versatile candidate for combating various types of infections.

The peptide's structural and functional characteristics contribute significantly to its therapeutic potential. As an avian β-defensin, this compound is a cationic peptide, a feature that facilitates its interaction with negatively charged microbial membranes. acs.orgrcsb.org Its three-dimensional structure, characterized by a three-stranded antiparallel β-sheet stabilized by three disulfide bonds, is typical of β-defensins and crucial for its activity. nih.govresearchgate.net A notable characteristic of this compound and its isoform Spheniscin-2 is the retention of antimicrobial activity in high-salt environments, a condition where many other defensins fail. nih.govresearchgate.netinviteo.fr This high cationicity is believed to be the critical factor for its salt-tolerant activity, making it a particularly interesting candidate for treating infections in salt-rich body fluids, such as those associated with cystic fibrosis. researchgate.netinviteo.fr

Studies have confirmed its activity against various microorganisms. A synthetic version of this compound showed inhibitory effects on the growth of Micrococcus luteus (Gram-positive), Escherichia coli (Gram-negative), and the fungus Neurospora crassa. researchgate.netresearchgate.net Further research has highlighted its high activity against Candida tropicalis and Aspergillus fumigatus. mdpi.com The unique properties of this compound, especially its broad-spectrum action and salt insensitivity, position it as a strong foundation for the design of new and highly efficient antibiotics. rcsb.orgresearchgate.net

Target Organism CategorySpecific ExamplesReference
Gram-positive BacteriaMicrococcus luteus researchgate.netresearchgate.net
Gram-negative BacteriaEscherichia coli researchgate.netresearchgate.net
Fungi (Yeast)Candida tropicalis mdpi.com
Fungi (Filamentous)Neurospora crassa, Aspergillus fumigatus researchgate.netresearchgate.netmdpi.com

Strategies for Mitigating Antimicrobial Resistance Development

A significant advantage of antimicrobial peptides like this compound is their potential to circumvent the growing problem of antimicrobial resistance (AMR). nih.gov Unlike conventional antibiotics that often target specific metabolic pathways or enzymes, AMPs primarily act by disrupting the physical integrity of microbial cell membranes. mdpi.com This multi-target mechanism is considered less likely to induce resistance, as it would require more complex and substantial changes in the microbe's fundamental structure. nih.govmdpi.com

The development of resistance to AMPs, while less common, can occur through mechanisms such as the microbe altering its surface charge to be less negative, producing proteases to degrade the peptide, or utilizing efflux pumps to expel it. nih.gov However, the rapid killing action of many AMPs can often overwhelm these defense mechanisms. nih.gov

The identification and development of natural AMPs like this compound are considered a promising strategy to combat AMR. inviteo.franr.fr The unique evolutionary origin of this compound as a defense molecule in an extreme environment suggests a robust mechanism of action. nih.gov Its effectiveness in high-salt conditions further supports its potential to overcome specific resistance challenges. researchgate.netinviteo.fr By studying the mechanisms of such naturally evolved peptides, researchers can design new therapeutics that are less prone to resistance development. nih.gov

Bioinspired Approaches for Drug Discovery and Development

The discovery of this compound is a prime example of a bioinspired approach to drug development. anr.frasm.org This strategy involves looking to nature, which has developed a vast arsenal (B13267) of bioactive molecules over millions of years of evolution, to find solutions for human health challenges. nih.gov The observation that king penguins can store food in their stomachs for extended periods without spoilage led directly to the investigation and isolation of the responsible antimicrobial compounds. nih.govnih.govnih.gov

This approach is particularly valuable in the era of increasing antimicrobial resistance, where novel classes of antibiotics are desperately needed. anr.fr Organisms living in extreme environments, like the Antarctic king penguin, are of particular interest as they have evolved unique physiological and molecular adaptations to survive, including potent defense molecules. nih.gov The study of this compound not only provides a potential new drug candidate but also enriches our understanding of the molecular diversity of natural AMPs. anr.fr By deciphering the structure-function relationships of these natural peptides, scientists can create a blueprint for designing improved synthetic analogues with enhanced activity and stability. nih.govresearchgate.net

Potential Applications in Food Preservation Technologies

The natural function of this compound is to preserve food in the king penguin's stomach. nih.govnih.govuniprot.orguniprot.org This inherent capability makes it a strong candidate for application in food preservation technologies. nih.govtheses.cz The concentration of spheniscins was found to increase significantly during the period of food storage in the penguin's stomach, highlighting their direct role in preventing microbial decomposition. researchgate.netnih.gov

Challenges and Future Research Frontiers in Spheniscin 1 Studies

Comprehensive Elucidation of Multifaceted Mechanisms of Action

A primary challenge in Spheniscin-1 research is fully understanding its complex mechanism of action. Like other β-defensins, this compound has a broad activity spectrum against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov The foundational structure of its close isoform, Spheniscin-2, features a three-stranded antiparallel β-sheet stabilized by three disulfide bridges, a characteristic fold for β-defensins. researchgate.netnih.gov

Key structural features thought to be central to its function include a high cationic charge and a distinct hydrophobic surface patch, which is conserved among avian defensins. researchgate.netnih.gov This high positive charge is likely critical for its initial electrostatic attraction to negatively charged microbial surfaces and is presumed to be a key factor in its retained activity in high-salt environments, such as the penguin's stomach and seawater. researchgate.netnih.gov

However, the precise sequence of events following this initial binding remains an area of active investigation. Research on a closely related avian β-defensin, AvBD103b, suggests a dual mechanism against Salmonella, involving disruption of the cell membrane and interaction with intracellular DNA. shwhir.com It is hypothesized that this compound may employ a similar multifaceted strategy, first permeabilizing the bacterial outer membrane and then potentially targeting internal cellular processes. shwhir.commdpi.comnih.gov

Future research, such as that planned by the ANTARBioTic project, aims to decipher these mechanisms using advanced biophysical methods like solid-state NMR and fluorescence microscopy on living bacteria. anr.fr This will provide a more detailed picture of how this compound disrupts microbial integrity, which is essential for developing it as a therapeutic agent. anr.fr

Table 1: Known and Hypothesized Mechanisms of Action for this compound & Related Avian Defensins
Mechanism ComponentDescriptionSupporting Evidence/HypothesisKey References
Electrostatic Attraction The highly cationic (positively charged) surface of the peptide is attracted to the negatively charged components of microbial cell walls (e.g., lipopolysaccharides, teichoic acids).This is a common first step for many cationic antimicrobial peptides. The high cationicity of Spheniscin-2 has been confirmed. researchgate.netnih.gov
Membrane Permeabilization/Disruption The peptide inserts into and disrupts the integrity of the microbial cell membrane, leading to leakage of cellular contents.Studies on related defensins show this is a primary mode of killing. The hydrophobic patch on Spheniscin-2 is thought to facilitate membrane interaction. researchgate.netshwhir.comnih.gov
Inhibition of Macromolecular Synthesis After entering the cell, the peptide may interfere with the synthesis of DNA, RNA, or proteins.This has been observed with other defensins and is a potential intracellular target for this compound. shwhir.com
Immunomodulation The peptide may modulate the host's immune response, for example, by attracting immune cells to the site of infection (chemotaxis).This is a known function of many β-defensins in mammals and birds, but it is an untapped area of research for this compound specifically. mdpi.comresearchgate.netmdpi.com

Optimization of Sustainable Production Methodologies

While this compound was originally isolated from penguin stomach contents, this method is not viable for large-scale production. nih.gov Chemical synthesis has been used to produce the peptide for research purposes, but this approach can be expensive and challenging for complex molecules. researchgate.netresearchgate.net The development of sustainable and scalable production methods is therefore a critical hurdle.

The most promising future direction is recombinant production, where a host organism is genetically engineered to produce the peptide. Challenges in this area include:

Host Selection: Choosing an appropriate expression system (e.g., bacteria like E. coli, yeast, or even plant cells) that can correctly fold the peptide and form its three essential disulfide bridges. igem.wiki

Yield and Purity: Optimizing expression conditions to produce large quantities of the peptide and developing efficient purification strategies to isolate it from other cellular components. igem.wiki

Folding and Stability: Ensuring the recombinantly produced peptide adopts its correct three-dimensional structure, which is essential for its biological activity. nih.gov

Recent research efforts, including those associated with the ANTARBioTic program, are exploring the use of diatoms (Phaedactylum tricornutum) as a recombinant expression system, which could offer a novel and sustainable alternative to chemical synthesis. An iGEM team has also successfully expressed and purified Spheniscin-2 in E. coli. igem.wiki

Identification of Novel Biological Activities and Untapped Therapeutic Potential

The primary described biological roles of this compound are its antimicrobial activity and its function in food preservation. nih.govmdpi.com However, the broader family of β-defensins is known for a variety of other functions, suggesting that this compound may have untapped therapeutic potential.

Future research could explore:

Antiviral Activity: Many avian β-defensins have demonstrated the ability to inhibit viruses, such as influenza and paramyxovirus. asm.org Investigating this compound's efficacy against viral pathogens is a logical next step.

Immunomodulatory Effects: Beyond directly killing microbes, defensins can act as signaling molecules that bridge the innate and adaptive immune systems. researchgate.netmdpi.com They can attract immune cells like T-lymphocytes and dendritic cells to an infection site, potentially acting as a vaccine adjuvant to enhance immune responses. researchgate.netmdpi.com

Anti-Cancer Activity: Some antimicrobial peptides have been shown to selectively target and kill cancerous cells. mdpi.com This possibility has not yet been explored for this compound.

Food Preservation Applications: Given its natural role in the penguin stomach, this compound was hypothesized to be useful as a natural food preservative, an application that could be explored further. mdpi.comresearchgate.net

Integration of Advanced Omics Technologies for Systems-Level Understanding

To fully grasp the biological significance of this compound, researchers must look beyond the peptide itself and study its interactions within a complete biological system. Advanced "omics" technologies offer powerful tools for achieving this systems-level understanding. nih.govdovepress.com

Proteomics: This involves the large-scale study of proteins. Proteomic analysis can be used to understand how this compound affects the entire protein landscape of a target microorganism, revealing which cellular pathways are disrupted. anr.frnih.govfrontiersin.org This is a stated goal of the ANTARBioTic project. anr.fr

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, providing a snapshot of which genes are active. It can be used to see how a microbe's gene expression changes in response to this compound treatment. nih.govfrontiersin.org

Genomics: Studying the penguin genome can provide insights into the evolution of the spheniscin genes and how their expression is regulated.

Integrative Analysis: The true power of these technologies lies in their integration. nih.govdovepress.comnih.gov By combining proteomic and transcriptomic data, scientists can build a comprehensive model of this compound's mechanism of action and the resistance strategies that pathogens might employ.

The application of these high-throughput technologies represents a critical frontier that will undoubtedly accelerate the translation of this compound research from the laboratory to potential real-world applications.

Q & A

Q. How should researchers address potential biases in interpreting this compound’s therapeutic potential?

  • Methodological Answer : Pre-register hypotheses and analysis plans via platforms like Open Science Framework. Use blinded data analysis to minimize confirmation bias. Discuss limitations explicitly (e.g., in vitro-to-in vivo translatability) and cite conflicting evidence to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.